molecular formula C28H27ClN4O4 B2550070 N-(4-chlorobenzyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251572-68-5

N-(4-chlorobenzyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2550070
CAS RN: 1251572-68-5
M. Wt: 519
InChI Key: SOIYZCRURTYWDF-UHFFFAOYSA-N
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Description

The compound N-(4-chlorobenzyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic molecule that appears to be designed for potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), which was created by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . This suggests that the synthesis of the compound may also involve a condensation reaction between an appropriate chlorobenzyl derivative and an imidazole derivative, possibly in the presence of a solvent like acetone and under reflux to promote the reaction.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be characterized using various spectroscopic techniques such as UV-Vis, IR, 1H- and 13C-NMR . These techniques can provide detailed information about the functional groups present, the nature of the bonding, and the overall molecular conformation. For instance, IR studies can reveal the presence of sulphonamide groups and their coordination to metal ions .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their interactions with other substances. For example, the ligand NBTCS and its metal complexes were screened for antibacterial activities, indicating that these compounds can interact with biological systems and may undergo various chemical reactions within these environments . The compound may also be designed to interact with specific biological targets, leading to a series of chemical reactions that could be analyzed through similar biological assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined through experimental assays. For instance, the sensitivity limit of the assay for the determination of 6-(2-chlorophenyl)-4-hydroxy-4H-imidazo[1,5-a]-[1,4]benzodiazepine-3-carboxamide and its metabolite in plasma was found to be 20.0 and 40.0 ng/ml, respectively, using ultraviolet detection at 254 nm . This indicates that similar compounds can be quantitatively analyzed in biological fluids, which is essential for pharmacokinetic studies. The physical properties such as solubility, melting point, and stability can also be determined through experimental studies.

Scientific Research Applications

Synthesis and Characterization

The compound is part of research into the synthesis and characterization of various organic compounds with potential biological activities. For instance, research into the synthesis, characterization, antimicrobial evaluation, and docking studies of certain compounds reveals insights into the synthetic pathways and the biological activities of related chemical structures (Talupur, Satheesh, & Chandrasekhar, 2021). Similar studies explore the chemical synthesis and potential therapeutic applications of novel organic compounds, highlighting the role of such compounds in drug discovery and development processes.

Biological Activities

Research on similar compounds has shown a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For example, studies on novel benzodifuranyl derivatives have indicated their potential as anti-inflammatory and analgesic agents, demonstrating the significance of these compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking and Antioxidant Studies

The compound also plays a role in molecular docking and antioxidant studies, providing insights into its potential mechanism of action and therapeutic benefits. Research into the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl derivatives has investigated the radical scavenging activity of such compounds, contributing to the understanding of their antioxidant properties (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Antihypertensive Properties

Additionally, the exploration of nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, sheds light on the compound's relevance in studying antihypertensive effects and the development of orally active antihypertensive medications (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O4/c1-36-25-12-7-21(13-26(25)37-2)14-27(34)32-23-10-5-20(6-11-23)16-33-17-24(31-18-33)28(35)30-15-19-3-8-22(29)9-4-19/h3-13,17-18H,14-16H2,1-2H3,(H,30,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIYZCRURTYWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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